(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
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Overview
Description
(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a cyano group, a methoxyphenyl group, and a morpholinylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamide Backbone: The reaction begins with the condensation of 3-methoxybenzaldehyde with 4-(morpholin-4-yl)benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding enamine.
Introduction of the Cyano Group: The enamine is then reacted with a cyanating agent, such as cyanogen bromide, under controlled conditions to introduce the cyano group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-N-(3-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the morpholinyl group, resulting in different chemical properties and reactivity.
(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(piperidin-4-yl)phenyl]prop-2-enamide: Contains a piperidinyl group instead of a morpholinyl group, leading to variations in biological activity.
Uniqueness
(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-20-4-2-3-18(14-20)23-21(25)17(15-22)13-16-5-7-19(8-6-16)24-9-11-27-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,23,25)/b17-13- |
InChI Key |
NBAMHXQYZJAMAG-LGMDPLHJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/C#N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |
Origin of Product |
United States |
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